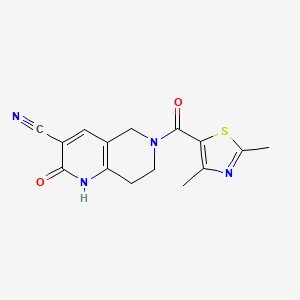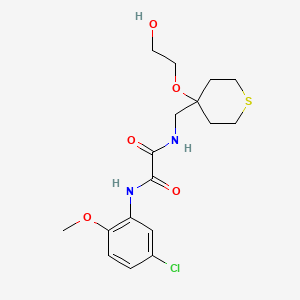![molecular formula C14H11N3O4 B2552214 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene CAS No. 39089-86-6](/img/structure/B2552214.png)
1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene is an organic compound with a complex structure that includes an anilinocarbonyl group, an oxime, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene typically involves the reaction of aniline with carbonyl compounds to form the anilinocarbonyl group. This is followed by the introduction of the oxime group through the reaction with hydroxylamine. The final step involves nitration to introduce the nitro group onto the benzene ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
- 1-({[(Anilinocarbonyl)oxy]imino}methyl)-2,4-dimethylbenzene
- 1-({[(Anilinocarbonyl)oxy]imino}methyl)-1,3-benzodioxole
- 2-({[(Anilinocarbonyl)oxy]imino}propyl)benzene
Uniqueness: 1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of functional groups also influences its physical and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14(16-12-6-2-1-3-7-12)21-15-10-11-5-4-8-13(9-11)17(19)20/h1-10H,(H,16,18)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXABGPKOPSSM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2552136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)
![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)




![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)
![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2552152.png)
